1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)-
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Overview
Description
1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the acetamide group and the thiadiazole ring. Common reagents used in these reactions include indole, acetic anhydride, and thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-1-acetamide derivatives: Compounds with similar structures but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group attached to different cores.
Uniqueness
1H-Indole-1-acetamide, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(phenylmethoxy)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
1219566-15-0 |
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Molecular Formula |
C22H20N4O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C22H20N4O2S/c27-20(23-22-25-24-21(29-22)17-6-7-17)13-26-11-10-16-8-9-18(12-19(16)26)28-14-15-4-2-1-3-5-15/h1-5,8-12,17H,6-7,13-14H2,(H,23,25,27) |
InChI Key |
QGPGGZJSSOOMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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